
Namitecan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
奈米替康是一种新型亲水性喜树碱衍生物,以其强大的抗癌特性而闻名。它主要被研究用于治疗实体瘤。 奈米替康与拓扑异构酶 I-DNA 复合物相互作用,导致 S 期特异性细胞毒性 .
准备方法
奈米替康是通过一系列化学反应合成的,这些反应涉及对喜树碱结构的修饰。合成路线包括在喜树碱分子 7 位引入亲水性取代基。奈米替康的工业生产涉及以下步骤:
起始原料: 喜树碱,从中国观赏树种喜树(Camptotheca acuminata)中分离得到。
化学修饰: 引入亲水基团以增强溶解度和稳定性。
化学反应分析
科学研究应用
奈米替康具有广泛的科学研究应用:
化学: 用作研究拓扑异构酶 I 抑制剂的模型化合物。
生物学: 研究其对细胞周期调控和细胞凋亡的影响。
作用机制
奈米替康通过抑制拓扑异构酶 I 发挥作用。该酶负责在复制和转录过程中放松 DNA 超螺旋。奈米替康稳定拓扑异构酶 I-DNA 复合物,阻止 DNA 链的重新连接,导致 DNA 断裂的积累。 这导致 DNA 复制受到抑制,最终诱导细胞死亡 .
相似化合物的比较
奈米替康与其他喜树碱衍生物(如托泊替康和伊立替康)进行比较。尽管这三种化合物都抑制拓扑异构酶 I,但奈米替康具有独特的特征:
亲水性: 奈米替康更亲水,这增强了其溶解度和稳定性。
细胞毒性效力: 奈米替康由于其增加的细胞内积累和对可裂解复合物的持久稳定性而表现出显着的细胞毒性效力。
奈米替康的独特特性使其成为癌症治疗中进一步开发的有希望的候选药物。
常见问题
Basic Research Questions
Q. What is the molecular mechanism of Namitecan as a TOPO I inhibitor, and how does it differ from other camptothecin analogs?
this compound (ST1968) inhibits TOPO I by stabilizing the DNA-Topo I cleavable complex, leading to DNA damage and apoptosis. Unlike topotecan and irinotecan, it exhibits a reduced propensity for metabolite accumulation due to its short half-life, enhancing its safety profile. To validate this mechanism, researchers should perform in vitro TOPO I enzymatic assays and compare DNA damage markers (e.g., γH2AX) in treated vs. untreated cancer cell lines .
Q. What pharmacokinetic properties make this compound a candidate for repeated dosing in clinical trials?
this compound’s short half-life and lack of metabolite accumulation, as demonstrated in preclinical pharmacokinetic studies, allow for repeated dosing without toxicity escalation. Researchers should design studies using LC-MS/MS to quantify plasma concentrations over time, correlating exposure levels with neutropenia incidence and anti-tumor efficacy in xenograft models .
Q. Which cancer types have shown the most promising responses to this compound in preclinical studies?
Preclinical data highlight efficacy in endometrium and bladder cancers, with significant tumor growth inhibition observed in xenograft models. To replicate these findings, researchers should prioritize cell lines from these malignancies for in vitro proliferation assays (e.g., MTT or clonogenic survival) and validate results in orthotopic mouse models .
Advanced Research Questions
Q. How can researchers design experiments to address contradictions in this compound’s efficacy across different tumor models?
Discrepancies may arise from variations in TOPO I expression, drug penetration, or metabolic differences. A systematic approach includes:
- Step 1 : Quantify TOPO I levels via immunohistochemistry or RNA-seq in responsive vs. resistant models.
- Step 2 : Assess tumor microenvironment factors (e.g., hypoxia) using spatial transcriptomics.
- Step 3 : Cross-validate findings in patient-derived organoids (PDOs) to bridge preclinical and clinical data .
Q. What methodologies optimize the assessment of this compound’s synergy with other anti-cancer agents?
Synergy studies require combinatorial dosing schedules and rigorous statistical validation:
- Experimental Design : Use a matrix of dose ratios (e.g., Chou-Talalay method) in 2D/3D cell cultures.
- Analysis : Calculate combination indices (CI) via CompuSyn software and validate with in vivo efficacy endpoints (e.g., tumor volume regression).
- Mechanistic Insight : Perform RNA-seq to identify pathways modulated by combination therapy .
Q. How can researchers resolve conflicting data on this compound’s neutropenia risk in different patient cohorts?
Contradictory safety data may stem from genetic polymorphisms (e.g., UGT1A1 variants) or comorbidities. Solutions include:
- Pharmacogenomic Analysis : Genotype patients for drug-metabolizing enzymes in Phase I trials.
- Covariate Adjustment : Use multivariate regression to isolate demographic/clinical factors influencing toxicity.
- Preclinical Modeling : Humanize immune systems in mice to recapitulate neutrophil dynamics .
Q. What strategies improve the reproducibility of this compound’s anti-proliferative activity in heterogeneous tumor samples?
Tumor heterogeneity necessitates single-cell resolution approaches:
- Single-Cell RNA-seq : Identify subpopulations with differential TOPO I activity or drug efflux pump expression.
- Microfluidic Drug Screening : Test this compound response in circulating tumor cells (CTCs) from liquid biopsies.
- Data Integration : Apply machine learning to correlate molecular signatures with treatment outcomes .
Q. Methodological Considerations
Q. How should researchers standardize protocols for this compound’s in vivo administration to minimize variability?
- Dosing Schedule : Adopt body surface area (BSA)-based dosing in rodents, with blood sampling at fixed intervals for pharmacokinetic-pharmacodynamic (PK-PD) modeling.
- Endpoint Consistency : Use RECIST-like criteria for tumor measurement and centralized histopathology review .
Q. What analytical techniques are critical for characterizing this compound’s stability in formulation studies?
- HPLC-PDA : Monitor degradation products under varying pH/temperature conditions.
- DSC/TGA : Assess thermal stability and excipient compatibility.
- Forced Degradation Studies : Expose this compound to oxidative, hydrolytic, and photolytic stress to identify vulnerable functional groups .
Q. How can meta-analysis frameworks be applied to consolidate this compound’s clinical trial data?
属性
CAS 编号 |
372105-27-6 |
---|---|
分子式 |
C23H22N4O5 |
分子量 |
434.4 g/mol |
IUPAC 名称 |
(19S)-10-[(Z)-2-aminoethoxyiminomethyl]-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C23H22N4O5/c1-2-23(30)17-9-19-20-15(11-27(19)21(28)16(17)12-31-22(23)29)14(10-25-32-8-7-24)13-5-3-4-6-18(13)26-20/h3-6,9-10,30H,2,7-8,11-12,24H2,1H3/b25-10-/t23-/m0/s1 |
InChI 键 |
IBTISPLPBBHVSU-TYSFLOMESA-N |
SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NOCCN)O |
手性 SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)/C=N\OCCN)O |
规范 SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NOCCN)O |
外观 |
Solid powder |
Key on ui other cas no. |
372105-27-6 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
namitecan ST 1968 ST-1968 ST1968 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。